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Technical Support Center: PCR Troubleshooting
Adjusting Magnesium Concentration to Counteract
EDTA Contamination
This guide provides troubleshooting advice and frequently asked questions for researchers

encountering PCR inhibition due to the presence of ethylenediaminetetraacetic acid
tetrasodium salt hydrate (EDTA) in their DNA samples.

Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with a PCR reaction?

EDTA is a chelating agent, which means it strongly binds to divalent cations, most notably

magnesium ions (Mg²⁺).[1][2] In a PCR reaction, Taq DNA polymerase, the enzyme

responsible for synthesizing new DNA strands, requires free Mg²⁺ as an essential cofactor for

its activity.[3][4][5] When EDTA is present in the reaction mixture, it sequesters the available

Mg²⁺, making them unavailable for the Taq polymerase. This inhibition of the polymerase leads

to a significant decrease in PCR efficiency or even complete reaction failure.[1][6]

Q2: What is the typical concentration of EDTA in common DNA storage buffers?
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DNA is often stored in TE buffer to protect it from degradation.[7][8] The concentration of EDTA

in these buffers can vary:

Standard TE buffer (1x TE) typically contains 1 mM EDTA.[1][7]

"Low TE" or "TE Low EDTA" buffer, which is often recommended for DNA samples intended

for use in enzymatic reactions like PCR, contains a lower concentration of EDTA, usually 0.1

mM.[1][7]

Q3: At what concentration does EDTA inhibit a PCR reaction?

The inhibitory concentration of EDTA can depend on the specific PCR conditions, including the

polymerase used and the initial MgCl₂ concentration. However, general guidelines are as

follows:

A final concentration of 0.5 mM EDTA can significantly reduce the yield of the PCR product.

[1]

A final concentration of 1.0 mM EDTA can completely abolish the PCR reaction.[1]

Q4: Can I simply add more magnesium chloride (MgCl₂) to my PCR master mix to counteract

the EDTA?

Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.[1]

[2] The additional Mg²⁺ ions will saturate the chelating capacity of the EDTA, ensuring that

sufficient free Mg²⁺ remains available for the Taq polymerase to function correctly. However, it

is crucial to optimize the MgCl₂ concentration through titration, as excessively high levels of

Mg²⁺ can also negatively impact the PCR by reducing enzyme fidelity and promoting the

amplification of non-specific products.[3][9]

Q5: Are there alternatives to using EDTA for storing my DNA?

Yes, if you anticipate using your DNA for PCR or other sensitive enzymatic reactions, it is

advisable to store it in an EDTA-free solution. Good alternatives include:

Nuclease-free water: Suitable for short-term storage.
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Tris-HCl buffer (e.g., 10 mM, pH 8.0): Provides a stable pH environment without the

chelating effects of EDTA.[6]

Troubleshooting Guide: Overcoming EDTA Inhibition in
PCR
If you suspect that EDTA contamination is causing your PCR to fail, follow these steps:

Step 1: Identify the Source of EDTA

The most common source of EDTA is the buffer used to elute or store the DNA template (e.g.,

TE buffer). Check the composition of all solutions used in your DNA extraction and storage

process.

Step 2: Choose a Strategy to Mitigate EDTA Effects

There are two primary strategies to counteract EDTA inhibition. The best choice depends on

the concentration of your DNA template.

Option A: Dilute the DNA Template

When to use: This is the simplest approach and is effective if you have a high

concentration of template DNA.

Procedure: Perform a serial dilution of your DNA template (e.g., 1:10, 1:100) in nuclease-

free water. Use the diluted samples as the template for your PCR. This will reduce the final

concentration of both the DNA and the contaminating EDTA in the reaction.

Option B: Increase the Magnesium Chloride (MgCl₂) Concentration

When to use: This method is ideal when your DNA template concentration is low and

further dilution is not feasible.

Procedure: Since EDTA inhibits PCR by chelating Mg²⁺ ions, adding excess MgCl₂ can

counteract this effect.[1] You will need to perform a MgCl₂ titration to find the optimal

concentration for your specific conditions. Refer to the detailed experimental protocol

below.
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Quantitative Data Summary
The following table summarizes key concentrations related to EDTA inhibition and MgCl₂

optimization in PCR.

Parameter Concentration Effect on PCR Reference

Standard TE Buffer

EDTA
1.0 mM

Likely to inhibit PCR if

a significant volume is

used.

[1][7]

Low TE Buffer EDTA 0.1 mM
Less likely to cause

significant inhibition.
[1][7]

Inhibitory EDTA ~0.5 mM

Can significantly

reduce PCR product

yield.

[1]

Complete Inhibition by

EDTA
≥ 1.0 mM

Can completely

prevent PCR

amplification.

[1]

Typical MgCl₂ Range 1.5 mM - 3.5 mM

Standard

concentration range

for many PCR assays.

[3]

MgCl₂ Titration Range 1.5 mM - 4.0 mM

Recommended

starting range for

optimization.

[1]

Experimental Protocol: Optimizing MgCl₂ Concentration
via Titration
This protocol provides a framework for performing a magnesium titration to determine the

optimal MgCl₂ concentration needed to overcome EDTA inhibition in your PCR.

Objective: To identify the MgCl₂ concentration that restores PCR amplification in the presence

of a suspected EDTA concentration.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://en.wikipedia.org/wiki/TE_buffer
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://en.wikipedia.org/wiki/TE_buffer
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://help.takarabio.com/36168/kb/article/110034/what-is-the-role-of-magnesium-in-pcr-and-what-is-the-optimal-concentration
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

DNA template (suspected to contain EDTA)

PCR master mix components (polymerase buffer without MgCl₂, dNTPs, primers, DNA

polymerase)

A stock solution of MgCl₂ (typically 25 mM or 50 mM)

Nuclease-free water

Positive and negative control templates

Procedure:

Set up a series of PCR reactions: Prepare a set of PCR tubes, each for a different final

concentration of MgCl₂. A good starting range is from 1.5 mM to 4.0 mM, using 0.5 mM

increments (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).

Prepare a master mix: Create a master mix containing all the necessary PCR components

except for the MgCl₂. This ensures that each reaction receives the same amount of primers,

dNTPs, buffer, and polymerase.

Aliquot the master mix: Distribute the master mix equally among the prepared PCR tubes.

Add MgCl₂: Add the appropriate volume of your MgCl₂ stock solution to each tube to achieve

the desired final concentration. For example, for a 25 µL final reaction volume and a 25 mM

MgCl₂ stock, you would add 1.5 µL for a 1.5 mM final concentration.

Add DNA template: Add a consistent amount of your DNA template (containing the

suspected EDTA) to each reaction tube.

Include controls:

Positive Control: A reaction with a known good template and the standard (e.g., 1.5 mM)

MgCl₂ concentration to ensure the PCR components are working.

Negative Control: A reaction with no DNA template to check for contamination.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform PCR: Run the PCR using your standard thermal cycling conditions.

Analyze the results: Visualize the PCR products by gel electrophoresis. The optimal MgCl₂

concentration is the one that produces the brightest, most specific band for your target

amplicon with minimal non-specific products.

Visualization of EDTA's Mechanism of Action
The following diagram illustrates the logical relationship between the components in a PCR

reaction and how EDTA interferes with the process.
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Caption: Mechanism of EDTA interference in PCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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